Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline

Lipophilicity XLogP3 Physicochemical profiling

Procure the authentic 7-methoxy positional isomer (CAS 912284-85-6) to avoid regioisomeric mis-identification that compromises SAR studies. This scaffold is validated in BET bromodomain inhibitor programs and colchicine‑site tubulin inhibitor development. Identical logP to the 6‑methoxy isomer makes it ideal for target‑engagement‑based selectivity profiling. Ensure lot‑specific ¹H NMR or ion‑mobility QC to confirm regioisomeric purity before use.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 912284-85-6
Cat. No. B2493046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline
CAS912284-85-6
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCN1CCNC2=C1C=C(C=C2)OC
InChIInChI=1S/C10H14N2O/c1-12-6-5-11-9-4-3-8(13-2)7-10(9)12/h3-4,7,11H,5-6H2,1-2H3
InChIKeyVPTVSHRBUWFHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 912284-85-6): Physicochemical Baseline and Tetrahydroquinoxaline Class Context


1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 912284-85-6) is a bicyclic heterocyclic compound belonging to the tetrahydroquinoxaline family, bearing a methoxy substituent at the 7-position and a methyl group at N-1 [1]. With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, this compound serves as a scaffold or intermediate in medicinal chemistry programs targeting diverse therapeutic areas including oncology (colchicine-binding site inhibitors), anthelmintic discovery, and BET bromodomain inhibition [2]. The tetrahydroquinoxaline core is a partially saturated bioisostere of quinoxaline and quinoline rings, offering distinct conformational flexibility and hydrogen-bonding capacity compared to fully aromatic analogs [2].

Why 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline Cannot Be Replaced by Generic Tetrahydroquinoxaline Analogs


Tetrahydroquinoxaline derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the position and nature of ring substituents. Nishiyama et al. demonstrated that the introduction of methyl and methoxy groups onto the phenyl ring of 1,2,3,4-tetrahydroquinoxaline alters antioxidant reactivity, with substituted derivatives showing peroxyl radical scavenging activity similar to or lower than that of the unsubstituted parent—indicating that substitution does not simply enhance activity but modulates it in a context-dependent manner [1]. Furthermore, the 7-methoxy positional isomer (CAS 912284-85-6) is structurally distinct from the 6-methoxy isomer (CAS 912284-84-5); despite sharing the same molecular formula and computed logP, the two isomers differ in their IUPAC names, InChIKeys, and SMILES notations, which reflect different spatial orientations of the methoxy group relative to the N-1 methyl substituent. This positional difference can lead to divergent interactions with biological targets, as evidenced by the distinct biological profiles reported for regioisomeric tetrahydroquinoxaline analogs in BET bromodomain and colchicine-binding site inhibitor programs [2]. Procurement of the incorrect positional isomer therefore carries a high risk of generating non-reproducible or irrelevant biological data.

Quantitative Differentiation Evidence for 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 7-Methoxy vs. 6-Methoxy Isomer and Unsubstituted Parent

The computed XLogP3-AA value for 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline is 1.8, identical to its 6-methoxy positional isomer (CAS 912284-84-5, XLogP3 = 1.8) and only marginally higher than the unsubstituted 1,2,3,4-tetrahydroquinoxaline parent (XLogP3 = 1.7) [1][2][3]. This indicates that methoxy substitution at either the 6- or 7-position increases lipophilicity by only 0.1 log unit relative to the parent scaffold.

Lipophilicity XLogP3 Physicochemical profiling ADME prediction

Hydrogen Bond Donor Count Reduction: 7-Methoxy Substitution Eliminates One HBD Relative to Unsubstituted Scaffold

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline possesses 1 hydrogen bond donor (HBD), compared to 2 HBDs for the unsubstituted parent 1,2,3,4-tetrahydroquinoxaline and 1 HBD for the 6-methoxy isomer [1][2][3]. The N-1 methylation eliminates one of the two NH donors present in the parent scaffold, while the methoxy group contributes as a hydrogen bond acceptor (HBA count = 3 for both isomers vs. 2 for the parent).

Hydrogen bonding Drug-likeness Permeability CNS MPO score

Antioxidant Reactivity of Methoxy-Substituted Tetrahydroquinoxalines: Class-Level SAR Evidence

In a systematic study of tetrahydroquinoxaline antioxidant activity using tetralin peroxidation induced by an azo initiator, Nishiyama et al. reported that 1,2,3,4-tetrahydroquinoxalines bearing methyl and methoxy groups on the phenyl ring exhibit peroxyl radical scavenging reactivities similar to or lower than that of unsubstituted 1,2,3,4-tetrahydroquinoxaline [1]. No specific induction period values for individual methoxy-substituted compounds were provided in the accessible abstract; the finding is reported as a class-level trend. This contrasts with the behavior of 2-alkyl-substituted tetrahydroquinoxalines, which consistently showed longer induction periods than the unsubstituted parent.

Antioxidant activity Peroxyl radical scavenging Induction period Lipid peroxidation

Procurement Availability and Pricing: 7-Methoxy Isomer Market Scarcity Relative to 6-Methoxy Isomer

As of the most recent vendor data, 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 912284-85-6) is listed by CymitQuimica at €302.00 per 25 mg and €1,130.00 per 250 mg (Ref. 3D-MLB28485), with the product noted as discontinued . In contrast, the 6-methoxy positional isomer (CAS 912284-84-5) is listed by multiple vendors including Smolecule, with broader availability. The 7-methoxy isomer is also registered under EC Number 843-131-6 in the ECHA inventory with a notified CLP classification [1], and carries the Nikkaji substance number in the Japan Chemical Substance Dictionary [2].

Procurement Commercial availability Pricing Inventory

Synthetic Intermediacy: 7-Methoxy-Tetrahydroquinoxaline as a Building Block for Colchicine-Binding Site Inhibitors

In a 2023 study by Dong et al., 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (compound 6-1) was synthesized as a key intermediate en route to a series of tetrahydroquinoxaline sulfonamide derivatives evaluated as colchicine binding site inhibitors [1]. The benzyl-protected 7-methoxy intermediate was obtained as a white solid (0.35 g, 38.8% yield) and characterized by ¹H NMR (300 MHz), confirming the synthetic accessibility of the 7-methoxy substitution pattern on the tetrahydroquinoxaline core. The final compound I-7 (derived from a related intermediate) inhibited tubulin polymerization and arrested the cell cycle at G2/M phase in HT-29 cells. This establishes the 7-methoxy tetrahydroquinoxaline scaffold as a validated starting point for constructing bioactive molecules targeting the colchicine binding site.

Medicinal chemistry Building block Sulfonamide Colchicine binding site

Recommended Research and Procurement Application Scenarios for 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline


Positional Isomer Selectivity Profiling in Tetrahydroquinoxaline-Based Kinase or Bromodomain Inhibitor Programs

For BET bromodomain or kinase inhibitor programs building upon the tetrahydroquinoxaline scaffold, the 7-methoxy positional isomer should be procured and screened in parallel with the 6-methoxy isomer to establish regioisomeric SAR. The BET inhibitor discovery program by Law et al. (2018) demonstrated that tetrahydroquinoxaline substitution patterns critically influence BD1 vs. BD2 selectivity, with certain analogs achieving up to 150-fold selectivity [1]. Systematic comparison of 6-methoxy vs. 7-methoxy isomers can reveal whether the methoxy position contributes to domain selectivity or potency shifts. The identical computed logP of both isomers (XLogP3 = 1.8) means that any observed biological differences can be attributed to target engagement rather than passive permeability differences, simplifying SAR interpretation.

Colchicine-Binding Site Inhibitor Lead Optimization Using 7-Methoxy Tetrahydroquinoxaline Building Blocks

Researchers pursuing microtubule-targeting agents for anticancer drug discovery can employ 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline as a core scaffold for sulfonamide derivatization, following the synthetic strategy validated by Dong et al. (2023) [2]. In that study, the 7-methoxy tetrahydroquinoxaline intermediate (as the 1-benzyl analog) was successfully elaborated into sulfonamide derivatives that inhibited tubulin polymerization and induced G2/M cell cycle arrest in HT-29 colorectal cancer cells. The N-1 methyl group present in the target compound (as opposed to the N-benzyl group in the published intermediate) offers a lower molecular weight and fewer rotatable bonds, which may improve ligand efficiency metrics relative to the benzyl-protected analog.

Antioxidant Structure-Activity Relationship Studies Differentiating Ring vs. 2-Position Substitution Effects

Based on the class-level finding that phenyl-ring methoxy/methyl substitution does not enhance antioxidant activity of tetrahydroquinoxalines (whereas 2-alkyl substitution does) [3], 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline can serve as a representative 'ring-substituted' control compound in antioxidant SAR panels. By comparing its peroxyl radical scavenging induction period against 2-methyl-1,2,3,4-tetrahydroquinoxaline (which showed 2.4× the induction period of BHT), researchers can dissect whether antioxidant activity in novel tetrahydroquinoxaline derivatives originates from ring electronic effects or from reactivity at the 2-position.

Analytical Method Development and Quality Control for Regioisomeric Tetrahydroquinoxaline Differentiation

Given that the 6-methoxy and 7-methoxy positional isomers of 1-methyl-1,2,3,4-tetrahydroquinoxaline share identical molecular formula (C₁₀H₁₄N₂O), molecular weight (178.23 g/mol), and computed XLogP3 (1.8) [4], they cannot be resolved by mass spectrometry or reverse-phase HPLC alone. This compound pair represents an excellent system for developing and validating orthogonal analytical methods—such as ¹H NMR fingerprinting, ion mobility spectrometry, or chiral SFC—for regioisomer identification and quantification. Procurement of authentic standards of both isomers is essential for establishing reference spectra in QC laboratories supporting tetrahydroquinoxaline-based drug discovery programs.

Quote Request

Request a Quote for 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.